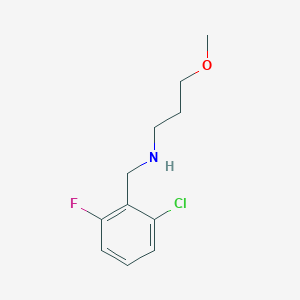

N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine

Description

N-(2-Chloro-6-fluorobenzyl)-3-methoxypropan-1-amine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group attached to a 3-methoxypropan-1-amine backbone.

Secondary amines like this are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in forming C–N bonds and compatibility with diverse catalytic systems . CymitQuimica lists this compound as a high-purity reagent for research and industrial applications, underscoring its relevance in drug discovery pipelines .

Properties

Molecular Formula |

C11H15ClFNO |

|---|---|

Molecular Weight |

231.69 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-3-methoxypropan-1-amine |

InChI |

InChI=1S/C11H15ClFNO/c1-15-7-3-6-14-8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3 |

InChI Key |

REYBRFRYPJYVQQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNCC1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Biological Activity

N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine, a compound with the molecular formula C12H15ClFNO2 and CAS number 850875-69-3, has garnered attention due to its potential biological activities. This article reviews available literature on its biological properties, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group substituted with chlorine and fluorine atoms, along with a methoxy group. These structural characteristics contribute to its unique chemical behavior and potential biological activities. The presence of halogens (Cl and F) may influence the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C12H15ClFNO2 |

| CAS Number | 850875-69-3 |

| Functional Groups | Amine, Methoxy, Halogen |

| Key Substituents | 2-Chloro, 6-Fluoro |

Interaction Studies

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors. These interactions are essential for understanding the pharmacodynamics of the compound. Research has suggested that the compound could potentially act as a positive allosteric modulator at certain receptor sites, enhancing receptor activity without directly activating them.

Case Studies

- Neurotransmitter Receptor Modulation : Initial assays have shown that compounds similar to this compound can modulate neurotransmitter systems involved in mood regulation and cognitive function. For instance, studies on related compounds demonstrated significant effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A2780 and PC-3, indicating that this compound may possess anticancer properties.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Neurotransmitter Modulation | Potential positive allosteric modulation of receptors |

| Cytotoxicity | Inhibition of cancer cell proliferation in vitro |

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may:

- Alter Receptor Affinity : The presence of halogen substituents can enhance binding affinity to specific receptors.

- Influence Signal Transduction Pathways : By modulating receptor activity, this compound may affect downstream signaling pathways involved in cellular responses.

Q & A

Basic Research Questions

Q. What multi-step synthetic approaches are recommended for N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and reductive amination. For example:

Benzylation : React 2-chloro-6-fluorobenzyl chloride with 3-methoxypropan-1-amine under basic conditions (e.g., triethylamine in DMF) to form the secondary amine .

Purification : Optimize yield via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor reactions with TLC (UV visualization) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structural integrity of This compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons), methoxy group (δ 3.3 ppm), and amine protons (δ 1.6–2.1 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl/F substituents) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F/C-Cl vibrations (650–800 cm⁻¹) .

Q. What are the primary applications of This compound in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Antimicrobial Activity : Test efficacy via broth microdilution (MIC determination against Gram+/− bacteria) .

- Structure-Activity Relationship (SAR) : Modify the methoxy or benzyl groups to evaluate pharmacophore contributions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular configuration of This compound?

- Methodological Answer :

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane system) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELX (SHELXL for refinement, SHELXS for structure solution) .

- Analysis : Validate bond angles/distances against DFT-optimized geometries. Anisotropic displacement parameters clarify disorder in the methoxy group .

Q. What strategies reconcile contradictory data on the compound’s reactivity in polar vs. nonpolar solvents?

- Methodological Answer :

- Kinetic Studies : Conduct pseudo-first-order reactions in THF (nonpolar) and DMSO (polar), monitoring progress via UV-Vis (λ = 260 nm) .

- Solvent Effects : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates .

- Control Experiments : Repeat reactions under inert atmosphere to rule out oxidation side reactions .

Q. How can computational tools predict This compound interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Prioritize poses with lowest ΔG values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .

- QSAR Modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to predict IC50 values .

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury Software. Compare with Etter’s rules for predictability .

- Thermodynamic Screening : Screen crystallization solvents (e.g., acetone, toluene) to identify conditions favoring H-bond networks .

- Powder XRD : Compare experimental patterns with predicted ones (from Materials Studio) to detect polymorphic variations .

Q. What experimental designs are robust for assessing the compound’s bioactivity in cellular assays?

- Methodological Answer :

- Cell Viability : Use MTT assay (IC50 determination in cancer lines, e.g., HeLa) with positive controls (e.g., doxorubicin) .

- Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to validate binding to putative targets .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.